6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one, with the Chemical Abstracts Service number 2755824-07-6, is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine class. Its molecular formula is and it has a molecular weight of 270.09 g/mol. This compound features a bromine atom and a methoxy group, which contribute to its unique chemical properties and potential applications in various scientific fields .
The synthesis of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one can be achieved through several methods, with the Mannich reaction being one of the prominent approaches. This method involves the condensation of 6-amino-1,3-dimethyluracil with various Mannich bases to form intermediates that can undergo further transformations to yield the desired compound. The reaction conditions, including temperature and the choice of amine, significantly influence the product distribution and yield .
The structure of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one can be represented as follows:
This structure features a fused bicyclic system consisting of pyridine and pyrimidine rings, which imparts significant biological activity due to its ability to interact with various biological targets .
In terms of reactivity, 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one can participate in various chemical reactions typical for heterocycles:
The specific conditions for these reactions (e.g., solvents, temperatures) will depend on the desired transformation and the nature of the reactants involved.
The mechanism of action for compounds like 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that such derivatives are being investigated for their potential therapeutic applications in cancer treatment and other proliferative disorders .
The physical properties of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one include:
The compound exhibits typical reactivity associated with halogenated heterocycles and can undergo various functional group transformations.
The scientific applications of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one are primarily centered around its potential pharmacological properties:
Pyrido[2,3-d]pyrimidines represent a bicyclic heterocyclic system formed through the fusion of pyridine and pyrimidine rings at the 2,3- and 4,3-positions, respectively. This scaffold is classified among the ortho-fused nitrogenous heterocycles and is formally known as 1,3,8-triazanaphthalene. Its structural resemblance to purine bases like guanine and adenine underpins its exceptional capacity for interacting with biological targets, particularly enzymes and receptors involved in nucleotide metabolism and signal transduction [2] [8]. The planar geometry of the bicyclic system facilitates π-stacking interactions with aromatic residues in enzyme binding pockets, while the multiple nitrogen atoms serve as hydrogen bond acceptors or donors, enabling specific molecular recognition events [6] [8].
Within medicinal chemistry, the pyrido[2,3-d]pyrimidine nucleus is recognized as a privileged scaffold with validated pharmacophoric features. This is evidenced by its presence in compounds exhibiting diverse biological activities, including tyrosine kinase inhibition, dihydrofolate reductase (DHFR) antagonism, and cyclin-dependent kinase (CDK) modulation [2] [4] [8]. The scaffold's chemical versatility allows for strategic substitution at various positions (C-2, C-4, C-6, C-7, N-3), enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target binding and drug-like properties [4] [8].
The exploration of pyrido[2,3-d]pyrimidines as therapeutic agents began in earnest in the late 20th century, driven by their structural analogy to biologically active quinazolines (e.g., gefitinib, erlotinib) and folates. Early derivatives focused primarily on diaminopyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors, exemplified by compounds like piritrexim (PTX), developed for its antifolate and antitumor properties [4] [8]. Piritrexim's synthesis involved key intermediates like ethyl α-acetyl-(2,5-dimethoxyphenyl)propionate condensed with 2,4,6-triaminopyrimidine, highlighting early methodologies for constructing this core [4] [8].
The strategic introduction of halogen atoms, particularly bromine at position 6, emerged as a significant development to enhance target affinity and cellular potency. Bromination was recognized to improve DNA interaction potential and facilitate cross-coupling reactions for further derivatization, aligning with the broader trend of utilizing halogen bonding in drug design [2] [4] [9]. Concurrently, methoxylation at position 7 gained traction. Early structure-activity relationship (SAR) studies indicated that a methoxy group at this position could influence the molecule's conformation, enhance solubility through subtle polarity modulation, and engage in specific hydrogen bonding or hydrophobic interactions within enzyme active sites, particularly kinases and reductases [4] [8] [9]. This historical evolution underscores the rational progression towards incorporating both bromine and methoxy substituents to leverage their complementary effects.
The specific chemical architecture of 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one (CAS: 2755824-07-6, MW: 270.08 g/mol, Formula: C₉H₈BrN₃O₂) represents a deliberate optimization strategy within the pyridopyrimidine class:
Bromine at Position 6 (C6): The bromo substituent serves multiple critical functions. Firstly, it acts as a potent electron-withdrawing group, significantly polarizing the electron density within the pyrimidine ring. This polarization enhances the electrophilic character of adjacent carbon atoms (C5 and C7), making the scaffold more receptive to nucleophilic attack or facilitating interactions with electron-rich regions of target proteins. Secondly, bromine participates in halogen bonding, a directional non-covalent interaction where the bromine acts as an electrophile (σ-hole) with carbonyl oxygens or other electron donors in biological targets, thereby enhancing binding affinity and selectivity [1] [2] [9]. Thirdly, the bromine atom provides a versatile synthetic handle for further structural diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the generation of diverse analogs for SAR exploration [1] [4].
Methoxy at Position 7 (C7): The methoxy group (-OCH₃) contributes primarily through steric and electronic effects. Its moderate electron-donating nature (+R effect) can subtly alter the electron density of the fused ring system, potentially enhancing interactions with aromatic residues in binding pockets via edge-to-face interactions. More significantly, the methoxy group introduces a conformational constraint due to the steric bulk of the methyl group. This constraint can help orient the molecule optimally within the binding site. Furthermore, the oxygen atom serves as a hydrogen bond acceptor, capable of forming crucial interactions with serine, threonine, or tyrosine residues in enzyme active sites, contributing to binding specificity [4] [8]. Its placement adjacent to the bromine creates a unique electronic environment on the periphery of the bicyclic system.
Methyl at Position 2 (C2): The 2-methyl group is primarily a steric and hydrophobic element. It projects above the plane of the pyrido[2,3-d]pyrimidine core, occupying a hydrophobic sub-pocket commonly found in ATP-binding sites of kinases or near the active sites of other enzymes like DHFR. This methyl group enhances lipophilicity (log P), potentially improving membrane permeability. It also provides metabolic stability by blocking potential sites of oxidative metabolism on the pyrimidine ring [2] [8] [9]. Its small size is strategic – large enough to confer these benefits without introducing excessive steric hindrance that could disrupt binding.
Lactam at Position 4 (C4=O, N3-H): The 4-oxo (lactam) group is a critical hydrogen-bonding pharmacophore. The carbonyl oxygen is a strong hydrogen bond acceptor, while the N-H proton (tautomerizing with the N3 position) is a potential hydrogen bond donor. This allows the molecule to mimic the hydrogen-bonding pattern of adenine in ATP or guanine in GTP/GDP, facilitating competitive inhibition at kinase ATP-binding sites or nucleotide-binding domains of other enzymes. This feature is a hallmark of many successful kinase inhibitors based on related heterocyclic scaffolds [4] [6] [8].
The synergistic interplay of these substituents—bromo (electronic modulation, halogen bonding, synthetic versatility), methoxy (conformational influence, H-bonding, polarity), methyl (hydrophobicity, steric occupancy, metabolic shielding), and the intrinsic lactam (key H-bonding)—creates a multifaceted pharmacophore with high potential for interacting with diverse anticancer targets implicated in proliferation and survival pathways. This combination positions 6-bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one as a valuative building block for developing targeted anticancer agents, warranting further exploration of its biological profile and synthetic utility [1] [2] [4].
Table 1: Key Pyrido[2,3-d]Pyrimidine Derivatives and Their Pharmacological Significance
Compound Name/Descriptor | Core Substitutions | Primary Biological Target | Significance/Activity |
---|---|---|---|
Piritrexim (PTX) | 2,4-Diamino-5-methyl-6-(2,5-dimethoxybenzyl) | Dihydrofolate Reductase (DHFR) | Antifolate, Antitumor activity (melanoma, urothelial cancer) [4] [8] |
N⁶-[(2,5-Dimethoxyphenyl)methyl]-N⁶-methyl | 2,4-Diamino-6-[(2,5-dimethoxyphenyl)methyl] | Dihydrofolate Reductase (DHFR) | Lipophilic DHFR inhibitor [4] [8] |
5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl) | 2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl)aminomethyl] | DHFR | Potent DHFR inhibition [4] |
2-(Arylidenehydrazinyl) derivatives (e.g., 5d) | Variable at C2 (hydrazone), e.g., thiophene | Apoptosis Induction / Cell Cycle Arrest | Growth inhibition in PC-3 prostate cancer cells [9] |
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines (e.g., 15f) | Fused triazole ring, variable substitutions | Apoptosis Induction (Caspase-3 activation) | Potent activity against PC-3 & A-549 cells, G1 arrest, apoptosis [9] |
6-Bromo-7-methoxy-2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one | 6-Br, 7-OMe, 2-Me | Kinases, DHFR (Potential) | Building block for targeted inhibitors; halogen bonding, H-bonding, hydrophobic features [1] [2] [4] |
Table 2: Rationale for Key Substituents in 6-Bromo-7-Methoxy-2-Methyl-3H-Pyrido[2,3-d]Pyrimidin-4-one
Position | Substituent | Key Rationale & Contributions | Potential Biological Impact |
---|---|---|---|
C2 | Methyl (-CH₃) | • Introduces steric bulk to occupy hydrophobic pockets.• Modestly increases lipophilicity (logP).• Shields adjacent positions from metabolism.• Minimal electronic perturbation. | Enhanced target affinity via van der Waals interactions; Improved cell permeability; Metabolic stability. |
C6 | Bromo (-Br) | • Strong electron-withdrawing effect polarizes ring.• Engages in halogen bonding (σ-hole interaction).• Provides synthetic handle for cross-coupling (Suzuki, etc.).• Modulates steric and electronic environment. | Increased binding affinity/specificity; Facile derivatization; Potential for enhanced DNA interaction or kinase inhibition. |
C7 | Methoxy (-OCH₃) | • Moderate electron-donating resonance effect (+R).• Acts as hydrogen bond acceptor.• Imparts steric constraint/conformational influence.• Modulates solubility and polarity. | Directional H-bonding to protein residues; Optimal positioning within binding site; Balanced physicochemical properties. |
C4/N3 | Lactam (C=O, NH) | • Critical hydrogen bonding pharmacophore.• Mimics purine H-bonding pattern (e.g., ATP adenine).• Tautomerism allows dual H-bond donor/acceptor role.• Defines planarity and dipole. | Anchor point for binding in ATP sites of kinases or nucleotide-binding domains; Essential for target recognition and inhibition. |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: